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Compound of Interest

Compound Name: 1-O-Propyl-rac-glycerol

Cat. No.: B054163 Get Quote

Spectroscopic Profile of 1-O-Propyl-rac-glycerol:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-O-
Propyl-rac-glycerol (also known as 3-propoxypropane-1,2-diol). Due to the limited availability

of direct experimental spectra for this specific compound in publicly accessible databases, this

guide leverages data from structurally analogous compounds, including other monoalkyl

glycerol ethers and related diols, to predict the spectral characteristics. The information herein

is intended to serve as a valuable reference for the identification, characterization, and quality

control of 1-O-Propyl-rac-glycerol in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 1-O-Propyl-rac-glycerol
based on the analysis of similar molecules. These values should be considered as estimates

and may vary depending on the specific experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

-CH₂- (propyl, α

to ether)
3.4 - 3.6 Triplet (t) 6.5 - 7.5

-CH₂- (propyl, β) 1.5 - 1.7 Sextet (sxt) 7.0 - 8.0

-CH₃ (propyl, γ) 0.8 - 1.0 Triplet (t) 7.0 - 7.5

-CH₂- (glycerol,

C1)
3.4 - 3.7 Multiplet (m)

diastereotopic

protons

-CH- (glycerol,

C2)
3.7 - 3.9 Multiplet (m)

-CH₂- (glycerol,

C3)
3.5 - 3.8 Multiplet (m)

diastereotopic

protons

-OH (glycerol, C2

& C3)
Variable

Broad Singlet (br

s)

Dependent on

solvent and

concentration

Predicted data is based on spectral analysis of similar glycerol ethers and general principles of

NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

-CH₃ (propyl, γ) 10 - 12

-CH₂- (propyl, β) 22 - 24

-CH₂- (propyl, α to ether) 72 - 74

-CH₂- (glycerol, C1) 70 - 72

-CH- (glycerol, C2) 68 - 70

-CH₂- (glycerol, C3) 63 - 65

Predicted data is based on spectral analysis of analogous compounds and established ¹³C

NMR chemical shift correlations.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Intensity

O-H Stretch (alcohol) 3200 - 3600 Strong, Broad

C-H Stretch (alkane) 2850 - 3000 Strong

C-O Stretch (ether) 1080 - 1150 Strong

C-O Stretch (alcohol) 1000 - 1080 Strong

O-H Bend (alcohol) 1350 - 1450 Medium

C-H Bend (alkane) 1370 - 1470 Medium

Predicted data is based on typical IR absorption frequencies for alcohols and ethers.

Table 4: Predicted Mass Spectrometry Data
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Ion Type Predicted m/z Notes

[M+H]⁺ 135.0965

Molecular ion with a proton

adduct (Calculated for

C₆H₁₅O₃⁺)

[M+Na]⁺ 157.0784

Molecular ion with a sodium

adduct (Calculated for

C₆H₁₄O₃Na⁺)

Fragment ions Various

Expected fragmentation

patterns include the loss of

water (m/z 117), loss of the

propyl group (m/z 75), and

cleavage of the glycerol

backbone.

Predicted data is based on the molecular formula C₆H₁₄O₃ and common fragmentation patterns

of glycerol ethers.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. These

should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-O-Propyl-rac-glycerol in 0.5-0.7

mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated

Methanol (CD₃OD), or Deuterated Water (D₂O)). Add a small amount of an internal standard

(e.g., Tetramethylsilane (TMS) at 0 ppm) if quantitative analysis is required.

¹H NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Thin Film: If the sample is viscous, prepare a thin film on a KBr or NaCl plate.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission or Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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A background spectrum of the empty sample holder (or clean ATR crystal) should be

collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.

Data Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-

Flight (TOF), or Orbitrap).

Ionization Mode: Positive ion mode is typically used for this class of compounds to

observe [M+H]⁺ and [M+Na]⁺ adducts.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

flow rate of 5-10 µL/min.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Fragmentation (MS/MS): To obtain structural information, perform tandem mass

spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 135) and

subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 1-O-Propyl-rac-glycerol.
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Caption: Workflow for the spectroscopic characterization of 1-O-Propyl-rac-glycerol.

To cite this document: BenchChem. ["spectroscopic data of 1-O-Propyl-rac-glycerol (NMR,
IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054163#spectroscopic-data-of-1-o-propyl-rac-
glycerol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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